3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol
Description
3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is a fluorinated aromatic alcohol characterized by a 2-methylpropan-1-ol backbone substituted with a 2-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8-3-4-10(11(12)6-8)5-9(2)7-13/h3-4,6,9,13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPCEMSJOPWBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-4-methylaniline with appropriate reagents to introduce the hydroxyl group and the branched alkyl chain. One common method involves the reduction of 2-fluoro-4-methylacetophenone followed by a Grignard reaction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-one.
Reduction: 3-(2-Fluoro-4-methylcyclohexyl)-2-methylpropan-1-ol.
Substitution: 3-(2-Amino-4-methylphenyl)-2-methylpropan-1-ol.
Scientific Research Applications
3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The target compound’s closest analogs include phenoxypropanol derivatives and substituted phenylpropanols (Table 1). Key differences arise from substituent type, position, and linkage:
Table 1 : Structural comparison of the target compound with analogs.
Key Observations:
- Substituent Position : The target’s fluorine at position 2 and methyl at position 4 create ortho/para electronic effects, distinct from analogs like 11e (para-fluoro) or Lilialcohol (para-tert-butyl).
- Linkage : Direct C-C bonding in the target compound vs. ether linkages in compounds may affect metabolic stability and solubility.
Key Observations:
Biological Activity
3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Fluorine Substitution: The presence of a fluorine atom enhances the compound's binding affinity to biological targets.
- Hydroxyl Group: The hydroxyl (-OH) group facilitates hydrogen bonding, which is crucial for interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Binding: Its structural features allow it to bind effectively to specific receptors, modulating their activity and influencing physiological processes.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including but not limited to:
- Antimicrobial Activity: Studies have suggested that the compound may possess antimicrobial properties, potentially useful in treating infections.
- Anti-inflammatory Effects: Preliminary data indicate that it may reduce inflammation through its interactions with inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. | |
| Receptor Modulation | Interacts with receptors affecting neurotransmission and hormonal pathways. | |
| Antimicrobial | Exhibits activity against certain bacterial strains. | |
| Anti-inflammatory | May reduce inflammation in experimental models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Enzyme Interaction Studies:
- A study utilized molecular docking techniques to evaluate the binding affinity of the compound to various enzymes. Results indicated a strong interaction with enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders .
- Receptor Binding Studies:
-
In Vivo Studies:
- Animal models have been used to assess the anti-inflammatory properties of the compound. Results showed a significant reduction in inflammatory markers following administration, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
